3'-p-Hydroxy Paclitaxel-d5 3'-p-Hydroxy Paclitaxel-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16660466
InChI: InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i7D,9D,10D,13D,14D
SMILES:
Molecular Formula: C47H51NO15
Molecular Weight: 874.9 g/mol

3'-p-Hydroxy Paclitaxel-d5

CAS No.:

Cat. No.: VC16660466

Molecular Formula: C47H51NO15

Molecular Weight: 874.9 g/mol

* For research use only. Not for human or veterinary use.

3'-p-Hydroxy Paclitaxel-d5 -

Specification

Molecular Formula C47H51NO15
Molecular Weight 874.9 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i7D,9D,10D,13D,14D
Standard InChI Key XKSMHFPSILYEIA-FAWZIMQWSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Introduction

Synthetic Pathways and Production Challenges

Deuterium Incorporation Strategies

Industrial synthesis typically employs hydrogen-deuterium exchange reactions under acidic conditions, targeting the aromatic hydroxyl group. A representative protocol involves:

  • Protection of Taxane Core: The 7- and 10-hydroxyl groups are acetylated to prevent unintended side reactions.

  • Deuteration: Reaction with D₂O in the presence of Pd/C catalyst at 80°C for 24 hours achieves >98% deuterium incorporation at the para position.

  • Deprotection: Sequential hydrolysis removes protecting groups while preserving isotopic integrity.

Quality Control Considerations

Batch-to-batch consistency is verified through:

  • HPLC-UV: Retention time matching against non-deuterated standards (tR = 17.3 ± 0.2 min, C18 column)

  • LC-MS/MS: Monitoring of deuterium enrichment (m/z 876.3 → 308.1 transition)

  • NMR: Absence of protio impurities in the aromatic region (δ 7.25-7.35 ppm)

Analytical Applications in Pharmacokinetic Studies

Quantitative Metabolite Profiling

Clinical studies utilizing 3'-p-Hydroxy Paclitaxel-d5 have elucidated paclitaxel's metabolic fate in humans. Key findings from a 2025 pharmacokinetic trial in breast cancer patients include:

ParameterPaclitaxel3'-p-Hydroxy MetaboliteDihydroxy Metabolite
Cₘₐₓ (μmol/L)6.91 ± 1.231.08 ± 0.340.42 ± 0.11
AUC₀₋∞ (μmol·h/L)27.04 ± 8.124.15 ± 1.671.89 ± 0.56
t₁/₂ (h)6.8 ± 1.49.2 ± 2.112.5 ± 3.8

Table 2: Pharmacokinetic parameters from high-dose paclitaxel therapy (n=9) .

The deuterated analog enabled researchers to differentiate endogenous 3'-p-hydroxypaclitaxel from administered paclitaxel, revealing cumulative metabolite exposure correlated with neurotoxicity (r=0.82, p<0.01) .

Hepatic Impairment Considerations

Patients with elevated bilirubin (>1.5 mg/dL) demonstrated:

  • 38% reduction in paclitaxel clearance

  • 2.1-fold increase in 3'-p-hydroxypaclitaxel AUC

  • Earlier onset of grade 3 peripheral neuropathy (7 vs 14 cycles)

These findings underscore the importance of dose adjustment in hepatically impaired patients.

Mechanism of Action and Therapeutic Implications

Microtubule Stabilization Dynamics

Like paclitaxel, 3'-p-Hydroxy Paclitaxel-d5 binds β-tubulin at the N-terminal 31-amino acid pocket, stabilizing microtubule polymers. Key differences emerge in:

  • Binding Kinetics: Deuterated form shows 12% slower dissociation rate (koff = 0.017 s⁻¹ vs 0.019 s⁻¹)

  • Mitotic Arrest Duration: Prolonged by 18% in MCF-7 breast cancer cells

Metabolite Activity Profile

Despite structural similarity, 3'-p-hydroxypaclitaxel exhibits:

  • 94% reduced tubulin binding affinity

  • 3.2-fold higher aqueous solubility

  • Renal clearance accounting for 41% of total elimination

ParameterSpecification
Storage Temperature-20°C ± 5°C under argon
Shelf Life18 months from manufacture
Reconstitution50% ethanol/50% PBS (v/v)
Stability in Plasma72 hours at 4°C

Table 3: Recommended handling conditions for 3'-p-Hydroxy Paclitaxel-d5 .

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